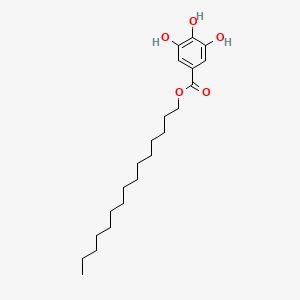

Pentadecyl 3,4,5-trihydroxybenzoate

Description

Origin and Chemical Classification within Gallate Esters and Polyhydroxylated Phenolic Esters

Pentadecyl 3,4,5-trihydroxybenzoate (B8703473) is an ester formed from the condensation of gallic acid (3,4,5-trihydroxybenzoic acid) and pentadecanol. Gallic acid, the foundational component, is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, sumac, tea leaves, and oak bark. wikipedia.org It is classified as a trihydroxybenzoic acid, a type of phenolic acid. wikipedia.org The esters derived from gallic acid are known as gallates. wikipedia.org

Pentadecyl 3,4,5-trihydroxybenzoate falls under the classification of gallate esters and, more broadly, polyhydroxylated phenolic esters. This classification is based on its chemical structure, which features the characteristic 3,4,5-trihydroxybenzoyl moiety of gallic acid linked to a fifteen-carbon alkyl chain (pentadecyl group). Other examples of gallate esters include methyl gallate, ethyl gallate, propyl gallate, octyl gallate, and dodecyl gallate. wikipedia.orgnih.gov

Academic Significance of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) and its Esters in Research

Gallic acid (3,4,5-trihydroxybenzoic acid) is a cornerstone molecule in phenolic compound research due to its widespread presence in the plant kingdom and its versatile chemical properties. wikipedia.orgtaylorandfrancis.com Historically, it was a key ingredient in the production of iron gall ink, the standard writing ink in Europe for centuries. wikipedia.org In contemporary research, gallic acid and its esters are recognized for a wide array of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. taylorandfrancis.comresearchgate.net

The significance of gallic acid esters in research stems from the modification of the carboxyl group of gallic acid, which alters the compound's physicochemical properties, such as its solubility and lipophilicity. This structural modification can influence the compound's biological activity. For instance, various gallate esters, such as propyl gallate, are utilized as antioxidants in the food industry. wikipedia.org Research has demonstrated that the number and position of hydroxyl groups on the phenolic ring are critical determinants of the antioxidant capacity of these compounds. nih.gov Specifically, compounds with a pyrogallol (B1678534) group (three adjacent hydroxyl groups), like gallic acid and its esters, often exhibit higher antioxidant activity compared to those with a catechol group (two adjacent hydroxyl groups). nih.gov

The academic interest in gallic acid and its esters is further underscored by their investigation for potential applications in pharmaceuticals. For example, methyl gallate has been identified as a potent inhibitor of the herpes simplex virus in vitro. nih.gov Furthermore, studies have explored the potential of various gallic acid derivatives in the context of other health conditions. taylorandfrancis.comnih.govnih.gov

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for gallic acid and its shorter-chain alkyl esters, such as methyl, ethyl, and propyl gallate, is relatively well-established, with numerous studies detailing their synthesis, natural occurrence, and biological activities. wikipedia.orgnih.gov There is also a body of research on longer-chain gallate esters like octyl and dodecyl gallate. nih.govmerckmillipore.comchemicalbook.com

Future research should aim to address this gap by focusing on the following areas:

Synthesis and Characterization: Developing and reporting efficient methods for the synthesis and purification of this compound, along with comprehensive spectroscopic and physicochemical characterization.

Natural Occurrence: Investigating the potential natural occurrence of this compound in plant species, which could open new avenues for its extraction and study.

Biological Activity: Conducting thorough in vitro and in vivo studies to evaluate the specific biological activities of this compound, particularly its antioxidant, antimicrobial, and other relevant pharmacological properties. A comparative analysis with other gallate esters would be crucial to understand the structure-activity relationship related to the pentadecyl chain length.

By filling these knowledge gaps, the scientific community can gain a more complete understanding of the family of gallate esters and potentially uncover novel applications for this compound.

Properties

CAS No. |

147391-54-6 |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

pentadecyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27-22(26)18-16-19(23)21(25)20(24)17-18/h16-17,23-25H,2-15H2,1H3 |

InChI Key |

PMUSKGUULUJIFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Spectroscopic and Advanced Characterization Techniques for Pentadecyl 3,4,5 Trihydroxybenzoate and Its Analogues

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of pentadecyl 3,4,5-trihydroxybenzoate (B8703473) and its analogues, which are esters of gallic acid, FTIR spectra reveal characteristic vibrational bands.

The spectrum of a gallic acid ester will prominently feature a strong absorption band corresponding to the C=O stretching of the ester group, typically observed in the range of 1705-1725 cm⁻¹. instanano.comspectroscopyonline.com The presence of the aromatic ring is confirmed by C=C stretching vibrations, which appear around 1636 cm⁻¹. researchgate.net Additionally, the broad O-H stretching band, characteristic of the hydroxyl groups on the benzene (B151609) ring, is a key feature. researchgate.netnih.gov The C-O stretching vibrations of the ester linkage also produce intense peaks, generally found between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Theoretical studies combined with experimental FTIR have been used to understand the conformational preferences of gallic acid in different solvents. nih.gov These studies help in assigning the complex O-H stretching bands, which can be deconvoluted into contributions from the three hydroxyl groups on the ring and the carboxylic acid group (in the case of the parent acid). nih.gov It has been noted that minor decomposition through esterification can occur during sample preparation methods like freeze-drying, which can be detected through subtle changes in the FTIR spectrum. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Gallic Acid Esters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | Broad, ~3325 |

| C=O (Ester) | Stretching | 1705-1725 |

| C=C (Aromatic) | Stretching | ~1636 |

| C-O (Ester) | Stretching | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the fragmentation patterns of molecules, which aids in their structural identification. For pentadecyl 3,4,5-trihydroxybenzoate and its analogues, techniques like electrospray ionization (ESI) are commonly employed. mdpi.com

In the negative ion mode, gallic acid and its esters typically show a deprotonated molecular ion [M-H]⁻. researchgate.net A characteristic fragmentation pathway for gallic acid involves the neutral loss of a CO₂ unit (44 Da), resulting in a fragment ion at m/z 125. mdpi.com This fragmentation pattern is a key indicator of the presence of a gallic acid moiety in the structure. For instance, methyl gallate, a simple analogue, shows a precursor ion at m/z 183 and generates fragment ions at m/z 168 (loss of CH₃) and 124 (loss of CO₂ from the gallic acid structure). mdpi.com Similarly, for dodecyl gallate, the precursor ion is observed at m/z 337.202 [M-H]⁻, with major fragment ions at m/z 169.0139 (gallic acid) and 124.0163 (decarboxylated gallic acid). nih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) experiments are crucial for establishing fragmentation pathways by isolating a precursor ion and analyzing its product ions. researchgate.netmdpi.com The fragmentation patterns of more complex analogues, such as those containing additional sugar or acyl groups, can also be systematically analyzed to reveal their structures. mdpi.commdpi.com

Table 2: Key Mass Spectrometry Fragments for Gallic Acid and its Esters (Negative Ion Mode)

| Compound/Fragment | m/z (Negative Ion Mode) | Description |

| Gallic Acid | 169.01 | [M-H]⁻ |

| Decarboxylated Gallic Acid | 125.02 | [M-H-CO₂]⁻ |

| Methyl Gallate | 183 | [M-H]⁻ |

| Methyl Gallate Fragment | 168 | [M-H-CH₃]⁻ |

| Dodecyl Gallate | 337.202 | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to characterize this compound and its analogues. researchgate.net

In the ¹H NMR spectrum of a gallic acid ester, the two aromatic protons (H-2 and H-6) typically appear as a singlet in the aromatic region, around δ 7.0-7.2 ppm. researchgate.net The signals for the protons of the pentadecyl chain will be found in the aliphatic region of the spectrum. The protons of the methylene (B1212753) group attached to the ester oxygen will have a characteristic chemical shift, influenced by the electronegative oxygen atom.

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For a gallic acid ester, the carbonyl carbon of the ester group will have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will appear in the δ 100-150 ppm region, with the carbons attached to the hydroxyl groups having distinct chemical shifts. The carbons of the pentadecyl chain will resonate in the upfield region of the spectrum.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Gallic Acid Esters

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2, H-6 (Aromatic) | ~7.1 | ~110 |

| C-1 (Aromatic) | - | ~122 |

| C-3, C-5 (Aromatic) | - | ~146 |

| C-4 (Aromatic) | - | ~139 |

| C=O (Ester) | - | ~167 |

| -OCH₂- (Ester) | ~4.2 | ~65 |

| Alkyl Chain (CH₂)n | ~1.2-1.7 | ~22-32 |

| Terminal CH₃ | ~0.9 | ~14 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and the specific analogue. |

Electron Microscopy for Surface Morphology and Microstructure Analysis

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to study the surface morphology and microstructure of solid materials. While not as commonly reported for single molecules like this compound, FESEM can be valuable for characterizing the solid-state properties of this compound and its analogues, particularly in formulations or as part of larger structures. For related materials, FESEM has been used to observe the morphology of synthesized particles or films.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is also a widely used quantitative technique. The UV/Vis spectrum of this compound is dominated by the electronic transitions of the gallic acid chromophore.

Gallic acid and its esters typically exhibit two main absorption bands in the UV region. nih.gov These bands arise from π→π* transitions within the benzene ring and the carbonyl group. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution. nih.govnih.gov For gallic acid, a low-energy shoulder band has also been identified through a combination of experimental and theoretical studies. nih.gov

UV/Vis spectroscopy is also a valuable tool for determining the concentration of these compounds in solution, following the Beer-Lambert Law. ekb.eg This is particularly useful in assays where the consumption or production of the compound is monitored, or for quality control purposes. The total phenolic content of an extract, for example, is often determined using a colorimetric assay where the absorbance is measured by a UV/Vis spectrophotometer and expressed as gallic acid equivalents. ekb.eg

Table 4: Typical UV/Vis Absorption Maxima (λmax) for Gallic Acid and its Derivatives

| Compound | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |

| Gallic Acid | ~215 | ~270 | π→π |

| Gallic Acid Esters | ~220 | ~275 | π→π |

| Note: λmax values can shift depending on the solvent and pH. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used in chemistry to determine the elemental composition of a compound. For novel or synthesized compounds like this compound and its analogues, this analysis is crucial for verifying the empirical formula and ensuring the purity of the synthesized product. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentage of oxygen (O) is usually determined by difference.

The verification of the elemental composition is a standard requirement in the characterization of new molecules. For a newly synthesized compound, the experimentally determined percentages of each element are compared against the theoretically calculated values based on its proposed chemical formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's assigned structure and purity.

For this compound, the theoretical elemental composition can be calculated from its chemical formula, C₂₂H₃₆O₅. This provides a benchmark against which experimental results would be compared for compositional verification.

Below is a data table outlining the theoretical elemental composition of Pentadeyl 3,4,5-trihydroxybenzoate and, for comparative purposes, its well-characterized analogue, Dodecyl 3,4,5-trihydroxybenzoate.

Interactive Data Table: Elemental Composition of Alkyl Gallates

| Compound Name | Chemical Formula | Carbon (C) % | Hydrogen (H) % | Oxygen (O) % |

| This compound | C₂₂H₃₆O₅ | 69.44 | 9.54 | 21.02 |

| Dodecyl 3,4,5-trihydroxybenzoate | C₁₉H₃₀O₅ | 67.43 | 8.94 | 23.63 |

This table illustrates how the elemental composition shifts with the change in the alkyl chain length. Such data is vital for researchers to confirm the identity of the specific alkyl gallate they have synthesized or isolated.

Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms

Antioxidant Mechanisms of Action

The antioxidant properties of phenolic compounds are a subject of extensive research. The compound Pentadecyl 3,4,5-trihydroxybenzoate (B8703473), a derivative of gallic acid, demonstrates significant antioxidant potential through various in vitro mechanisms. This activity is largely attributed to its specific chemical structure, particularly the presence of multiple hydroxyl groups on the aromatic ring.

Free Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Anion Scavenging)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide anion scavenging assay.

In the DPPH assay, antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Phenolic compounds that possess multiple hydroxyl groups, such as gallic acid and its derivatives, have demonstrated high scavenging capacity in this assay. nih.gov The reaction involves the reduction of the DPPH radical, and the extent of this reduction is indicative of the antioxidant's potency. nih.govnih.gov

The superoxide anion (O₂⁻) is a reactive oxygen species generated in biological systems. nih.gov The superoxide anion scavenging assay measures the ability of a compound to neutralize this radical. The assay often involves the generation of superoxide radicals in a system containing phenazine (B1670421) methosulfate (PMS), NADH, and nitroblue tetrazolium (NBT). nih.gov The reduction of NBT by superoxide radicals results in a colored formazan (B1609692) product, and the presence of a scavenging agent reduces the color formation. nih.gov

Table 1: Free Radical Scavenging Activity

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging | Donation of a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm as the violet DPPH radical is reduced to a yellow or colorless hydrazine (B178648). nih.gov |

| Superoxide Anion Scavenging | Neutralization of the superoxide anion radical (O₂⁻). | Inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals, measured by a decrease in absorbance at 560 nm. nih.gov |

Hydrogen Donation Capacity of Polyhydroxyphenolic Moieties

The antioxidant activity of phenolic compounds like Pentadecyl 3,4,5-trihydroxybenzoate is fundamentally linked to the hydrogen-donating ability of their polyhydroxyphenolic moieties. The presence of multiple hydroxyl (-OH) groups on the benzene (B151609) ring is a critical structural feature. nih.gov

These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.com This process results in the formation of a more stable phenoxyl radical from the antioxidant molecule. The stability of this resulting radical is a key factor in the antioxidant's effectiveness, as a less reactive radical is less likely to propagate further oxidative damage. The 3,4,5-trihydroxybenzoate structure, also known as a gallate group, is particularly effective in this regard due to the arrangement of its hydroxyl groups.

Modulation of Reactive Oxygen Species (ROS) Generation

Beyond direct scavenging, antioxidants can also exert their effects by modulating the generation of reactive oxygen species (ROS). ROS are a group of highly reactive molecules, including free radicals, that are formed as natural byproducts of cellular metabolism. nih.gov While they play roles in cell signaling, excessive ROS production can lead to oxidative stress and cellular damage. nih.gov

In Vitro Anti-Inflammatory Modulations

Inflammation is a complex biological response to harmful stimuli. Certain compounds can modulate this process through various mechanisms, including the inhibition of enzymes and cellular processes involved in the inflammatory cascade.

Inhibition of Phagocyte Oxidative Burst

Phagocytes, such as neutrophils, are key cells of the innate immune system that engulf and destroy pathogens. A primary mechanism for killing pathogens is the "oxidative burst," a process that involves the rapid release of reactive oxygen species. nih.gov While essential for host defense, an excessive or prolonged oxidative burst can contribute to tissue damage and inflammation.

Some compounds have been shown to inhibit the oxidative burst in phagocytes. This inhibition can occur through the modulation of signaling pathways that trigger the burst or by directly scavenging the ROS produced. By dampening the oxidative burst, these compounds can help to control the inflammatory response.

Molecular Targeting of Inflammatory Enzymes (e.g., Cyclooxygenase-2, COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process. nih.gov It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov The inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.govnih.gov

Certain compounds can selectively inhibit the activity of the COX-2 enzyme. nih.gov By blocking the production of pro-inflammatory prostaglandins, these compounds can effectively reduce the inflammatory response. nih.gov This targeted inhibition is a significant mechanism for the in vitro anti-inflammatory effects of various molecules.

In Vitro Antimicrobial Research Perspectives

The potential of novel compounds to combat microbial growth is a significant area of research. This section explores the documented in vitro antibacterial and antifungal activities of this compound.

Evaluation of Antibacterial Effects

There is currently a lack of specific scientific studies evaluating the in vitro antibacterial effects of this compound against various bacterial strains. While the antibacterial properties of other gallic acid esters, such as methyl gallate, have been investigated, dedicated research on the pentadecyl ester is not available in the reviewed literature. nih.gov

Assessment of Antifungal Properties

Similarly, the in vitro antifungal properties of this compound have not been specifically reported in published research. Studies on other related phenolic compounds have shown antifungal potential, but direct evidence for this specific molecule is wanting. nih.govscielo.br

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. This section reviews the known inhibitory effects of this compound on various enzyme systems.

Inhibition of Glycosidases (e.g., α-Glucosidase, Maltase, Sucrase)

Inhibition of glycosidases, such as α-glucosidase, maltase, and sucrase, is a key strategy in managing post-meal blood sugar levels. nih.govnih.govmdpi.com Research has been conducted on various gallotannins and other polyphenols, demonstrating their inhibitory effects on these enzymes. nih.govnih.gov However, specific studies detailing the inhibitory activity of this compound against α-glucosidase, maltase, or sucrase are not present in the current body of scientific literature.

Inhibition Kinetics and Binding Site Characterization

Understanding the kinetics and binding mechanisms of enzyme inhibition provides crucial insights for drug design. While kinetic studies and binding site characterizations have been performed for other glycosidase inhibitors, this detailed level of analysis is not available for this compound due to the absence of primary inhibition studies. nih.govnih.gov

Impact on Other Enzyme Systems (e.g., Hyaluronidase)

Hyaluronidase (B3051955) is an enzyme involved in the degradation of hyaluronic acid and is a target for anti-inflammatory and anti-aging research. Studies have investigated the hyaluronidase inhibitory activity of a series of n-alkyl gallates with chain lengths from one to twelve carbons (C1 to C12). researchgate.net This research indicated that the inhibitory potency against hyaluronidase is influenced by the length of the alkyl chain, with octyl gallate being the most potent in that series. researchgate.net However, this research did not extend to the pentadecyl (C15) ester, and therefore, no specific data on the hyaluronidase inhibitory activity of this compound is available.

In Vitro Cellular Pathway Modulation (Excluding Clinical Relevance)

The in vitro biological activities of this compound, also known as pentadecyl gallate, have been a subject of scientific investigation, particularly concerning its effects on cellular pathways. Research, primarily on related gallic acid esters, provides insights into the potential molecular mechanisms underlying its bioactivity. These studies explore its influence on cell proliferation, programmed cell death, cellular signaling, and viral interactions at a preclinical, non-clinical level.

Antiproliferative Effects on Select Human Cell Lines (e.g., HeLa)

While direct studies on the antiproliferative effects of this compound on HeLa cells are not extensively documented in the reviewed literature, research on other gallic acid esters provides valuable insights. For instance, dodecyl gallate, a shorter-chain alkyl ester of gallic acid, has demonstrated dose- and time-dependent cytotoxic effects on human osteosarcoma (MG-63) cells. nih.gov The half-maximal inhibitory concentration (IC50) for dodecyl gallate in MG-63 cells was reported to be 31.15 µM at 24 hours, decreasing to 10.66 µM at 48 hours and 9.06 µM at 72 hours, indicating a progressive antiproliferative impact over time. nih.gov

Furthermore, extracts rich in other gallates, such as pentagalloyl glucose and ethyl gallate from maprang seeds, have been shown to decrease cell proliferation in MCF-7 breast cancer cells. nih.gov Similarly, a derivative of gallic acid, 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB), displayed a significant antiproliferative effect on human cervical carcinoma (HeLa) cells. These findings on related compounds suggest that gallic acid esters as a class of molecules possess antiproliferative properties against various cancer cell lines, although the specific efficacy of the pentadecyl ester on HeLa cells requires direct investigation.

Table 1: Antiproliferative Activity of Gallic Acid Derivatives on Cancer Cell Lines

| Compound/Extract | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Dodecyl Gallate | MG-63 (Osteosarcoma) | Dose- and time-dependent cytotoxicity | 31.15 µM (24h) | nih.gov |

| Maprang Seed Extract (rich in Pentagalloyl Glucose and Ethyl Gallate) | MCF-7 (Breast Cancer) | Decreased cell proliferation | Not specified | nih.gov |

Investigation of Apoptotic Pathway Induction (e.g., Caspase Activation, Mitochondrial Modulation)

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many compounds. Studies on gallic acid esters indicate that they can trigger apoptosis through the intrinsic, or mitochondrial, pathway.

Caspase Activation: Research on dodecyl gallate in MG-63 cells has shown an increase in the activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), which was also observed in dodecyl gallate-treated cells. nih.gov Similarly, epigallocatechin-3-gallate (EGCG), another gallate-containing compound, has been found to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and caspase-9. imrpress.comimrpress.com Caspase-9 is an initiator caspase in the mitochondrial pathway of apoptosis. imrpress.comnih.gov

Mitochondrial Modulation: The mitochondrial pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Dodecyl gallate treatment of MG-63 cells resulted in an increased Bax/Bcl-2 protein ratio, which favors apoptosis. nih.gov This shift in the Bax/Bcl-2 balance is often associated with the loss of mitochondrial membrane potential, a critical event in the apoptotic process. nih.gov Indeed, dodecyl gallate was shown to induce a dose-dependent collapse of the mitochondrial membrane potential. nih.gov

Extracts containing ethyl gallate have also been demonstrated to induce apoptosis in MCF-7 breast cancer cells via a mitochondria-dependent pathway, characterized by depolarization of the mitochondrial membrane and an increased Bax/Bcl-2 gene expression ratio. nih.gov Furthermore, EGCG has been shown to induce the release of cytochrome c from the mitochondria, a key step that leads to the activation of caspase-9. nih.gov These findings collectively suggest that gallic acid esters, likely including pentadecyl gallate, can induce apoptosis by disrupting mitochondrial function and activating the caspase cascade.

Modulation of Specific Signaling Pathways (e.g., NF-κB)

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. The aberrant activation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases.

Studies have shown that gallates can inhibit the activation of NF-κB. nih.gov For example, ethyl gallate has been demonstrated to suppress the cytokine-induced nuclear translocation of the NF-κB p65 subunit in human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition of NF-κB translocation prevents it from activating its target genes, which include those encoding for adhesion molecules involved in inflammation. nih.gov The mechanism appears to be independent of the degradation of I-κBα, the primary inhibitor of NF-κB in the cytoplasm. nih.gov

Similarly, propyl gallate has been shown to inhibit the TPA-induced inflammatory response in human THP-1 monocytes by blocking the NF-κB signaling pathway. Propyl gallate significantly inhibited the nuclear translocation of the p65 subunit and its phosphorylation. These findings indicate that gallic acid esters can modulate the NF-κB signaling pathway, suggesting a potential anti-inflammatory and anticancer mechanism for pentadecyl gallate. Phenolic compounds, in general, have been reported to modulate a broad range of signaling pathways, including mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway, which are also crucial for cell survival and proliferation. nih.govnih.gov

Inhibition of Viral Entry Mechanisms (e.g., HIV gp120 binding, SARS-CoV-2 Mpro inhibition)

The antiviral properties of gallic acid and its esters have been investigated against several viruses, with a focus on inhibiting viral entry and replication.

Inhibition of HIV Entry: Research on pentyl gallate, an alkyl ester of gallic acid with a five-carbon chain, has demonstrated anti-HIV-1 activity. scielo.brresearchgate.net The mechanism of action was attributed to the inhibition of virus attachment to and penetration into host cells. scielo.brresearchgate.net This suggests that pentyl gallate may interfere with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, a critical step for HIV-1 entry. nih.govnih.gov While direct evidence for pentadecyl gallate is not available, the activity of pentyl gallate suggests that other long-chain alkyl gallates could also possess anti-HIV properties by targeting the viral entry process.

Inhibition of SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs. nih.govnih.gov Virtual screening studies have identified various natural products, including polyphenols, as potential inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net While a specific screening of this compound was not found in the reviewed literature, the general class of phenolic compounds is being actively investigated. For instance, a library of natural products, including various phenols and flavonoids, was screened for inhibitory activity against SARS-CoV-2 Mpro. nih.gov Given that gallates are polyphenolic in nature, it is plausible that they could exhibit inhibitory activity against this viral protease, though this requires experimental validation for the pentadecyl derivative.

Structure Activity Relationship Sar Studies of Pentadecyl 3,4,5 Trihydroxybenzoate and Its Homologues

Influence of Alkyl Chain Length on Biological Efficacy

Research demonstrates that the pharmacological activity of alkyl gallates often increases as the alkyl chain length extends. nih.gov This enhancement is linked to increased membrane-binding capabilities. nih.govresearchgate.net For instance, studies on the antifungal activity of a series of alkyl gallates against wood-rot fungi showed that efficacy increased with chain length, peaking with octyl gallate (C8). researchgate.net Similarly, antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) was found to be strongest with nonyl (C9) and decyl (C10) gallates. nih.gov

However, this trend does not continue indefinitely. A "cutoff point" is often observed, beyond which increasing the alkyl chain length leads to a decrease in activity. nih.gov This reduction is attributed to the increased tendency of longer-chain gallates, such as cetyl (C16) and stearyl (C18) gallates, to self-associate in solution, forming aggregates that are less effective at interacting with microbial cell membranes or viral envelopes. nih.govresearchgate.net The optimal chain length for biological effect, therefore, represents a balance between sufficient hydrophobicity to partition into lipid membranes and avoidance of excessive self-aggregation. oup.com

Table 1: Effect of Alkyl Chain Length of Gallates on Biological Activity

| Alkyl Gallate (Chain Length) | Target Organism/System | Observed Activity Trend | Optimal Chain Length | Reference |

|---|---|---|---|---|

| C1 to C18 | Wood-rot fungi | Activity increases up to C8, then decreases. | Octyl (C8) | researchgate.net |

| C1 to C12 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Activity increases with chain length, peaking at C9. | Nonyl (C9) | nih.gov |

| C1 to C12 | Methicillin-Suseptible Staphylococcus aureus (MSSA) | Activity is optimal at C9 and C10. | Nonyl (C9), Decyl (C10) | nih.gov |

| Various | Lipid Membranes | Membrane binding increases with chain length, but very long chains (C16, C18) show reduced binding due to self-association. | Medium-chain | nih.gov |

Role of Phenolic Hydroxyl Groups in Activity Modulation

The three phenolic hydroxyl groups on the benzoate (B1203000) (galloyl) moiety are fundamental to the molecule's biological activity, particularly its antioxidant properties. nih.gov The 3,4,5-trihydroxy substitution pattern is considered crucial for potent radical scavenging. nih.govnih.gov

These hydroxyl groups function as hydrogen donors, a key mechanism for neutralizing free radicals. nih.govlongwood.edu The stability of the resulting phenoxyl radical is enhanced by the resonance delocalization across the aromatic ring and the influence of the adjacent hydroxyl substituents. nih.gov The presence of multiple hydroxyl groups, as seen in the galloyl structure, significantly increases this radical scavenging capacity compared to monophenols or diphenols. nih.gov Gallic acid and its esters, like propyl gallate, are recognized as powerful antioxidants precisely because of these three hydroxyl groups. nih.gov

Impact of Ester Moiety on Reactivity and Biological Profile

The ester moiety in Pentadecyl 3,4,5-trihydroxybenzoate (B8703473) is the structural linchpin connecting the hydrophilic galloyl group to the lipophilic alkyl chain. This linkage creates an amphiphilic molecule, which is crucial for its biological profile. nih.gov Esterification of gallic acid enhances its lipid solubility and stability, allowing it to better interact with and cross biological membranes. nih.govacs.org

The presence of the ester bond fundamentally influences the compound's surface-active properties, which dictate its distribution and orientation at oil-water interfaces. dtu.dk This is particularly relevant in emulsion systems and at the surface of cell membranes. By modifying the polarity of the parent gallic acid molecule, the ester group allows the compound to anchor at the lipid-water interface, a primary site for oxidative reactions. oup.comdtu.dk The reactivity of the phenolic hydroxyls is thus delivered to the site where it is most needed, a feat not possible for the more water-soluble gallic acid. oup.com The esterification process itself is a key strategy for enhancing the functional efficiency of phenolic compounds by improving their bioavailability and interaction with lipid-based biological structures. acs.org

Stereochemical and Topological Considerations in SAR

The activity of gallates can be influenced by steric hindrance. For example, while the presence of three hydroxyl groups on the galloyl moiety is beneficial for antioxidant activity, in some contexts, this group can create steric hindrance that may negatively affect its interaction with certain enzymes or receptors. frontiersin.org

Correlations Between Structural Modifications and In Vitro Pharmacodynamic Responses

Direct correlations have been established between the structural features of alkyl gallates and their pharmacodynamic responses in various in vitro assays. These studies quantify how modifications to the alkyl chain or phenolic groups translate into measurable biological effects.

In antibacterial studies, modifying the alkyl chain length directly impacts the Minimum Inhibitory Concentration (MIC). For MRSA, a clear trend is observed where the MIC value decreases as the alkyl chain lengthens, reaching a minimum (highest potency) with nonyl gallate before potentially increasing again. nih.gov At concentrations below their MIC, these compounds can also act synergistically with other drugs; for example, alkyl gallates with an optimal chain length of C5 to C6 have been shown to significantly lower the MIC of β-lactam antibiotics against MRSA. nih.gov

Antioxidant activity, often measured by DPPH or ABTS radical scavenging assays, is strongly correlated with the presence of the 3,4,5-trihydroxybenzoate structure. nih.gov Gallic acid and its esters consistently show high scavenging activity due to the multiple hydroxyl groups. nih.govresearchgate.net The esterification to an alkyl chain modulates this activity by affecting the compound's solubility and location within the assay system. For instance, in an emulsion, medium-chain gallates often show superior antioxidant performance because the ester chain allows for optimal positioning at the oil-water interface where lipid oxidation occurs. oup.comdtu.dk

Table 2: Correlation of Structural Features with In Vitro Pharmacodynamic Data

| Compound/Structural Feature | Assay | Pharmacodynamic Response (Result) | Reference |

|---|---|---|---|

| Nonyl Gallate | Antibacterial (MIC) | MIC90 of 15.6 µg/ml against MRSA. | nih.gov |

| Decyl Gallate | Antibacterial (MIC) | MIC90 of 15.6 µg/ml against MSSA. | nih.gov |

| Propyl Gallate | DPPH Radical Scavenging | Exhibited high scavenging activity (88.1%), attributed to the three hydroxyl groups. | nih.gov |

| Gallic Acid | DPPH Radical Scavenging (IC50) | IC50 of 30.53 µM, showing high potency. | researchgate.net |

| Octyl Gallate | Antifungal (Agar Plate Test) | Showed the highest activity against wood-rot fungi among a series of alkyl gallates. | researchgate.net |

| Palmitoyl-Epigallocatechin Gallate (PEGCG) | COX-2 Expression Inhibition | Showed higher ability to inhibit COX-2 expression (97.03 ng/mL) compared to EGCG (116.34 ng/mL). | acs.org |

Advanced Theoretical and Computational Methodologies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand ligand-receptor interactions at a molecular level. While specific molecular docking studies on Pentadecyl 3,4,5-trihydroxybenzoate (B8703473) are not extensively documented in publicly available literature, research on similar alkyl gallates provides a framework for understanding its potential interactions.

Binding affinity, often expressed as the binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable complex. For instance, studies on other gallates, such as penta galloyl glucose and Epigallocatechin gallate (EGCG), have demonstrated their binding affinities with various protein targets. Penta galloyl glucose has shown binding energies of -8.6 kcal/mol with Bcl-2 and -7.0 kcal/mol with BCL-XL. nih.gov Similarly, EGCG has been docked with Dipeptidyl peptidase-IV (DPP-IV) with a notable dock score of -87.584. researchgate.net

The length of the alkyl chain in alkyl gallates plays a crucial role in their binding affinity. Studies on a series of alkyl gallates have shown that their inhibitory activity against enzymes like soybean lipoxygenase-1 is a parabolic function of their lipophilicity, with the optimal activity found for alkyl chains between C12 and C16. benthamopenarchives.com This suggests that Pentadecyl 3,4,5-trihydroxybenzoate, with its C15 alkyl chain, would likely exhibit significant binding affinity to relevant biological targets. The "cut-off effect" observed in the antioxidant behavior of alkyl gallates, where activity peaks at a certain chain length, is also relevant to binding affinity. bohrium.com

Table 1: Binding Affinities of Selected Gallate Compounds with Protein Targets

| Compound | Protein Target | Binding Affinity (kcal/mol) or Dock Score |

| Penta galloyl glucose | Bcl-2 | -8.6 |

| Penta galloyl glucose | BCL-XL | -7.0 |

| Penta galloyl glucose | Caspase 3 | -7.5 |

| Penta galloyl glucose | Caspase 9 | -4.4 |

| Epigallocatechin gallate (EGCG) | DPP-IV | -87.584 (dock score) |

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues within the active site of the protein. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

For example, the docking of EGCG into the active site of pancreatic lipase (B570770) has shown hydrogen bonding with residues such as Val21, Glu188, and Glu220. nih.gov In another study, EGCG was found to interact with Gln54, Gly55, Asp57, Ile72, Cys73, and Lys96 of the TRAF6 protein. nih.gov The galloyl moiety of EGCG is often crucial for these interactions. The long alkyl chain of this compound would be expected to form extensive hydrophobic interactions with non-polar residues in the binding pocket, which could significantly contribute to its binding stability and specificity.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational changes and stability. MD simulations are particularly useful for understanding how flexible molecules like this compound behave in a biological environment, such as a cell membrane.

Studies on alkyl gallates have used MD simulations to investigate their self-association and membrane-binding properties. nih.gov The length of the alkyl chain influences how these molecules aggregate in solution and interact with lipid bilayers. Alkyl gallates with longer chains, such as dodecyl gallate, are more prone to self-association. nih.gov MD simulations can reveal how the pentadecyl chain of this compound might insert into a lipid membrane, potentially altering membrane fluidity and function. This is a key aspect of the biological activity of many long-chain amphiphilic molecules. While specific MD simulation data for this compound is scarce, the principles from studies on other long-chain molecules are applicable. nih.gov

Quantum Chemical Calculations (e.g., Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can predict various properties related to a compound's antioxidant activity, such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.govresearchgate.net

For alkyl gallates, DFT calculations have shown that the antioxidant activity is significantly influenced by the alkyl chain length and the solvent environment. researchgate.net The primary mechanism of antioxidant action for gallates is often hydrogen atom transfer (HAT), which is related to the BDE of the phenolic hydroxyl groups. Quantum chemical studies on propyl gallate have explored its deprotonation mechanism and complexation with metal ions. nih.govresearchgate.net These calculations provide a fundamental understanding of the chemical reactivity of the gallate headgroup, which is also present in this compound. The electronic properties of the long alkyl chain are less complex and are primarily related to its steric and hydrophobic effects.

Table 2: Key Thermochemical Parameters for Antioxidant Activity of Alkyl Gallates

| Parameter | Description | Relevance to Antioxidant Activity |

| Bond Dissociation Enthalpy (BDE) | The energy required to break a bond homolytically. | A lower BDE for the O-H bonds of the gallate moiety indicates a greater ability to donate a hydrogen atom to neutralize free radicals. |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | A lower IP suggests a greater ease of electron donation, which is a key step in the single electron transfer (SET) mechanism of antioxidant action. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Related to the sequential proton-loss electron-transfer (SPLET) mechanism of antioxidant activity. |

| Electron Transfer Enthalpy (ETE) | The enthalpy change associated with the transfer of an electron. | Important for understanding the thermodynamics of electron transfer processes in antioxidant reactions. |

This table outlines the key parameters investigated in quantum chemical studies of alkyl gallates to predict their antioxidant potential.

Computational Design and Optimization of Novel Derivatives

The insights gained from molecular docking, MD simulations, and quantum chemical calculations can be used to computationally design and optimize novel derivatives of this compound with enhanced biological activities. By understanding the structure-activity relationships, modifications can be proposed to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.

For example, if a particular hydrophobic pocket in a target protein is not fully occupied by the pentadecyl chain, derivatives with longer or branched alkyl chains could be designed to improve binding. Similarly, if the hydrogen bonding network with the gallate headgroup is suboptimal, modifications to the hydroxyl groups could be explored. Computational studies on EGCG derivatives have shown that substitutions on the galloyl moiety can enhance binding affinity. bohrium.com This integrated approach of computational prediction and experimental validation is a powerful strategy in modern drug discovery and development. researchgate.net

Analytical Research Methods for Detection and Quantification of Pentadecyl 3,4,5 Trihydroxybenzoate

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of alkyl gallates, providing the necessary separation from complex sample matrices. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely established technique for the analysis of phenolic antioxidants, including various alkyl gallates. food.gov.ukkrackeler.com While specific methods for pentadecyl gallate are not extensively documented, the principles for analyzing other gallate esters, such as propyl, octyl, and dodecyl gallate, are directly applicable. food.gov.ukresearchgate.net These methods typically utilize reverse-phase chromatography, where a non-polar stationary phase (like C8 or C18) is paired with a polar mobile phase. researchgate.netnih.gov

The separation of Pentadecyl 3,4,5-trihydroxybenzoate (B8703473) would be achieved based on its high hydrophobicity, conferred by the long C15 alkyl chain. This results in a stronger interaction with the non-polar stationary phase, leading to longer retention times compared to shorter-chain gallates like propyl gallate. The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (using phosphoric or acetic acid) to ensure sharp peak shapes. researchgate.netnih.gov Detection is commonly performed using a UV detector, often at a wavelength around 280 nm. scispace.com Fluorescence detection can also be employed for enhanced sensitivity. nih.gov

Table 1: Representative HPLC Conditions for Alkyl Gallate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (3.5 µm, 4.6 mm x 150 mm) | nih.gov |

| Mobile Phase | 5% Acetic Acid-Acetonitrile-Methanol (4:3:3, v/v/v) | nih.gov |

| Flow Rate | 0.80 mL/min | researchgate.net |

| Detection | Fluorescence or UV (280 nm) | nih.govscispace.com |

| Column Temperature | 40°C | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with smaller particles (typically <2 µm). slideshare.netrachelmonsef.com This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. slideshare.net UPLC is particularly well-suited for analyzing complex biological samples or for high-throughput screening.

For Pentadecyl 3,4,5-trihydroxybenzoate, a UPLC method would offer a substantial reduction in run time while providing excellent separation from other lipid-soluble compounds. nih.gov The technique is often coupled with tandem mass spectrometry (UPLC-MS/MS), which provides unparalleled selectivity and sensitivity, allowing for definitive structural confirmation and quantification at very low levels. mdpi.comacs.org This is particularly useful in metabolism studies or for detecting trace amounts in food or environmental samples. mdpi.com For instance, a UPLC-ESI-QqQ-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode would be a powerful tool for the specific quantification of this compound. acs.org

Electrochemical Detection Systems

Electrochemical methods offer a sensitive and cost-effective alternative to chromatography for the detection of electroactive compounds like this compound. The phenolic hydroxyl groups on the gallate moiety are readily oxidized, providing a basis for detection.

Photoelectrochemical (PEC) platforms are a novel and promising strategy for detecting phenolic compounds. researchgate.net These systems utilize a photoactive semiconductor material as the sensing electrode. When the electrode is irradiated with light of sufficient energy, it generates electron-hole pairs, resulting in a measurable photocurrent. researchgate.net

In the context of this compound, the compound can act as an electron donor, reacting with the photogenerated holes on the semiconductor surface. This interaction enhances the separation of the electron-hole pairs and leads to an increase in the photocurrent, which is proportional to the concentration of the analyte. A PEC sensor developed for 3,4,5-trihydroxybenzoic acid (gallic acid) used a cadmium sulfide (B99878) and poly(D-glucosamine) modified electrode, which showed a linear response over a wide concentration range. researchgate.net This principle can be directly extended to its long-chain esters, offering a sensitive and user-friendly detection method. researchgate.net

Voltammetry measures the current response of an electroactive substance to a varying potential. Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV) are highly effective for the analysis of phenolic compounds. food.gov.ukscielo.br The analysis of gallic acid, the core structure of this compound, has been extensively studied using these methods. food.gov.ukkrackeler.comresearchgate.net

The process involves the electrochemical oxidation of the hydroxyl groups on the benzene (B151609) ring at a specific potential. krackeler.com To enhance sensitivity and selectivity, the working electrode (commonly glassy carbon) is often modified with materials like reduced graphene oxide or nanoparticles. food.gov.ukscielo.br These modifications increase the electrode's active surface area and improve electron transfer kinetics. scielo.br For instance, a reduced graphene oxide-modified electrode demonstrated superior sensitivity for gallic acid detection using SWV. food.gov.uk While the long pentadecyl chain might influence the diffusion of the molecule to the electrode surface in aqueous media, the fundamental electrochemical activity of the gallate headgroup remains, making voltammetry a viable and rapid analytical tool.

Table 2: Comparison of Voltammetric Methods for Gallic Acid Determination

| Technique | Electrode Modification | Linear Range (M) | Detection Limit (M) | Reference |

|---|---|---|---|---|

| Square-Wave Voltammetry (SWV) | Reduced Graphene Oxide (rGO) | Not specified | Low µM range | food.gov.uk |

| Cyclic Voltammetry (CV) | Iodine-Coated Platinum | 0.025 - 2.0 mM | 22 µM | researchgate.net |

| Square-Wave Voltammetry (SWV) | Poly(gallic acid)/MWCNT | 4.97 x 10⁻⁶ - 3.38 x 10⁻⁵ | 3.22 x 10⁻⁶ | krackeler.com |

Spectrophotometric Assays (e.g., Folin-Ciocalteau for Phenols)

Spectrophotometric assays are classic, straightforward methods for quantifying groups of compounds. For total phenolic content, the Folin-Ciocalteu (F-C) assay is the most widely recognized and utilized method. scispace.combohrium.com

The F-C method is based on an electron-transfer reaction where phenolic compounds, in a basic medium, reduce a mixture of phosphomolybdic and phosphotungstic acids (the F-C reagent) to a blue-colored complex. bohrium.comyoutube.com The intensity of the blue color, measured spectrophotometrically at approximately 760-765 nm, is proportional to the total amount of phenolic compounds present in the sample. bohrium.com

This assay is not specific to a single molecule but rather quantifies the total reducing capacity of all phenols in a sample. scispace.com The results are typically expressed as gallic acid equivalents (GAE), using gallic acid to create the standard calibration curve. youtube.com Therefore, the Folin-Ciocalteu assay can be effectively used to determine the concentration of this compound, particularly in quality control settings where it might be the primary phenolic component, or to assess the total phenolic content of a sample containing it. Careful control of reaction conditions such as pH, temperature, and incubation time is crucial for obtaining reliable and reproducible results. bohrium.com

Flow Injection Analysis and Chemiluminescence Methods

Flow Injection Analysis (FIA) coupled with chemiluminescence (CL) detection represents a powerful and highly sensitive approach for the analytical determination of various compounds, including phenolic structures like gallate derivatives. wikipedia.orgbohrium.comuomustansiriyah.edu.iqazolifesciences.com These methods are prized for their rapid sample throughput, automation capabilities, and low consumption of reagents. wikipedia.orgbohrium.comuomustansiriyah.edu.iq The fundamental principle of FIA involves the injection of a discrete sample volume into a continuously flowing, unsegmented carrier stream. wikipedia.orguomustansiriyah.edu.iq This sample plug then merges with reagent streams, initiating a chemical reaction that produces a species detectable downstream. wikipedia.orgbohrium.com In the context of chemiluminescence detection, the reaction generates light as a product, and the intensity of this emission is proportional to the analyte's concentration.

While specific studies focusing exclusively on this compound are not prevalent, extensive research on its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), provides a strong basis for understanding how these techniques can be applied. researchgate.netresearchgate.netnih.govnih.gov The reactivity of the 3,4,5-trihydroxybenzoyl (galloyl) moiety is the key to these detection methods. nih.govnih.gov

Chemiluminescence methods for gallate derivatives typically rely on either the enhancement or inhibition of a light-producing chemical reaction. researchgate.netnih.gov Several chemical systems have been developed for this purpose, with luminol-based reactions being among the most common. researchgate.netresearchgate.netnih.gov For instance, a selective assay for trihydroxybenzoates has been developed based on their significant enhancing effect on the chemiluminescence generated from the reaction between gold ions and luminol (B1675438) in an alkaline medium. nih.gov This method demonstrates high selectivity for compounds containing the gallate moiety over other phenolic compounds. nih.gov

Another approach involves the use of electrochemiluminescence (ECL), where the light-emitting species is generated at the surface of an electrode. researchgate.netnih.govnih.gov One such method for gallic acid is based on its inhibitory effect on the ECL system of tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺) with tri-n-propylamine (TPrA). nih.gov The quenching of the ECL signal provides a means for quantification. nih.gov

The research findings for the analysis of gallic acid, which serves as a proxy for its esters, demonstrate the high sensitivity and wide dynamic ranges achievable with these techniques.

Table of Research Findings for Gallic Acid Detection by FIA-CL

| CL System | Principle | Linear Range | Detection Limit (LOD) | Relative Standard Deviation (RSD) | Reference |

| Luminol - K₃Fe(CN)₆ | Enhancement | 8.0 × 10⁻⁹ - 1.0 × 10⁻⁶ mol/L | 5.6 × 10⁻⁹ mol/L | 2.2% for 1.0 × 10⁻⁷ mol/L | researchgate.net |

| Ru(bpy)₃²⁺ / TPrA | Inhibition | 2 × 10⁻⁸ - 2 × 10⁻⁵ mol/L | 9.0 × 10⁻⁹ mol/L | 1.0% for 1.0 × 10⁻⁶ mol/L | nih.gov |

| Luminol - AgNO₃ - Ag NPs | Enhancement | 8.0 × 10⁻¹⁰ - 1.0 × 10⁻⁷ g/mL | 5 × 10⁻¹⁰ g/mL | Not Specified | researchgate.net |

| Alkaline Luminol - KMnO₄ | Inhibition | 1.0 × 10⁻⁹ - 5.0 × 10⁻⁵ g/mL | 2.2 × 10⁻¹⁰ g/mL | Not Specified | researchgate.net |

This table presents data for gallic acid, the parent compound of this compound.

A generic assay for total trihydroxybenzoate derivatives, which would include this compound, has been developed using a gold-luminol chemiluminescence system. This method is notable for its selectivity towards the gallate functional group. nih.gov

Table of Analytical Features for Total Trihydroxybenzoate Assay

| Parameter | Value |

| Detection Limit | 10⁻⁷ mol/L level |

| Intra-day Precision | 3.1% |

| Inter-day Precision | < 10% |

| Recoveries | 88.7% - 97.6% |

This data is based on a method for total trihydroxybenzoates. nih.gov

These flow injection and chemiluminescence methods offer rapid, sensitive, and selective means for the quantification of gallate derivatives. The established protocols for gallic acid and total trihydroxybenzoates provide a solid foundation for the development of specific analytical procedures for this compound.

Chemical Reactivity, Interactions, and Materials Science Research

Interactions with Polymeric Systems

The distinct regions of polarity and non-polarity within the Pentadecyl 3,4,5-trihydroxybenzoate (B8703473) molecule drive its interactions with polymers, leading to the formation of ordered structures and influencing the bulk properties of the material.

Hydrogen Bonding and Supramolecular Assembly with Polymers

The three hydroxyl groups on the benzoate (B1203000) ring of Pentadecyl 3,4,5-trihydroxybenzoate are capable of forming strong hydrogen bonds. researchgate.net This hydrogen-bonding capability is a key factor in its interaction with polymers containing complementary functional groups, such as hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of supramolecular assemblies, where the small molecule and the polymer chains organize into well-defined, non-covalently bonded structures. researchgate.netrsc.org The process is analogous to the self-assembly observed in natural biopolymers like DNA and proteins, where hydrogen bonding plays a crucial role in defining the structure and function. researchgate.net

In synthetic polymer systems, the introduction of molecules capable of hydrogen bonding can significantly alter the material's properties. For instance, the formation of hydrogen bonds between a polymer and an additive can enhance crystallinity and even induce stretchability in the resulting material. nih.gov The strength and directionality of these bonds are critical in determining the final architecture of the supramolecular polymer. researchgate.net

Mesomorphic Structure Formation in Polymer Blends

The amphiphilic character of molecules like this compound can induce the formation of mesomorphic structures in blends with certain polymers. A notable example, though involving a similar long-chain phenol (B47542), is the interaction between 3-pentadecylphenol (B1217947) and poly(4-vinylpyridine). In this system, hydrogen bonding between the hydroxyl group of the phenol and the nitrogen atom of the pyridine (B92270) ring leads to the formation of a comb-like supramolecular structure. This, in turn, results in a mesomorphic state, characterized by a level of organization between that of a true crystal and a liquid. researchgate.net Such ordered structures often exhibit unique optical and mechanical properties.

Integration as Additives in Material Science

The chemical properties of this compound make it a valuable additive in various materials, particularly in polymer composites where it can act as a stabilizer and a modifier of physical properties.

Role as Stabilizers or Modifiers in Polymer Composites (e.g., Natural Rubber)

In the context of natural rubber and other elastomers, additives are crucial for preventing degradation and enhancing performance. While specific studies on this compound are not abundant, the behavior of similar phenolic compounds, such as gallic acid, provides significant insights. Phenolic compounds, in general, are known to act as stabilizers due to their ability to scavenge free radicals, which are responsible for the oxidative degradation of polymers. scielo.br

For instance, gallic acid (3,4,5-trihydroxybenzoic acid), the parent acid of the ester, has been investigated as a natural and safe crosslinker for epoxidized natural rubber/silica hybrids. mdpi.com Its addition can improve the crosslinking effect and mechanical properties of the composite. mdpi.com This suggests that the 3,4,5-trihydroxybenzoyl moiety is key to this stabilizing and reinforcing effect. The long alkyl chain of this compound would further enhance its compatibility with the non-polar rubber matrix, potentially leading to a more uniform dispersion and more effective stabilization.

The use of additives from renewable sources, like plant-derived phenolic compounds, is gaining attention as a way to create more environmentally friendly "green composites". scielo.brmdpi.com

Influence on Rheological and Physico-Mechanical Properties of Materials

The incorporation of additives like this compound can significantly influence the flow (rheological) and mechanical properties of materials. In polymer composites, the interactions between the additive and the polymer matrix can affect viscosity, elasticity, and the response to stress and strain.

For example, in epoxidized natural rubber/silica composites, the addition of just 3 parts per hundred rubber (phr) of certain natural phenolic compounds, like quercetin (B1663063) or tannic acid, resulted in a notable improvement in mechanical properties. mdpi.com Specifically, the tensile strength and elongation at break were enhanced, indicating a more robust and flexible material. mdpi.com

Table 1: Effect of Natural Phenolic Additives on Mechanical Properties of ENR/Silica Composites mdpi.com

| Additive (3 phr) | Tensile Strength (MPa) | Elongation at Break (%) |

| None | 2.65 ± 0.08 | 301 ± 7 |

| Quercetin | 5.80 ± 0.18 | 500 ± 20 |

| Tannic Acid | 5.70 ± 0.18 | No significant change |

This data illustrates the profound impact that small amounts of functional additives can have on the performance of polymer composites. The hydroxyl groups of these phenolic compounds are believed to contribute to an improved crosslinking effect, leading to these enhanced properties. mdpi.com It is plausible that this compound would exert a similar influence, with its long alkyl chain potentially providing additional benefits in terms of processing and compatibility.

General Chemical Transformations and Derivatizations for Research Applications

The this compound molecule offers several sites for chemical modification, making it a versatile platform for creating new molecules with tailored properties for research. The three hydroxyl groups on the aromatic ring can be subjected to various chemical transformations, such as:

Etherification: Reacting the hydroxyl groups with alkyl halides to form ethers. This would alter the polarity and hydrogen-bonding capability of the head group.

Esterification: Further esterification of the hydroxyl groups with different acyl chlorides or carboxylic acids to create more complex esters.

Polymerization: The hydroxyl or carboxyl functionalities could potentially be used as monomers or co-monomers in polymerization reactions to incorporate the gallate moiety into a polymer backbone.

The long pentadecyl chain can also be modified, for example, through reactions at the terminal methyl group or by introducing functional groups along the chain, although this is generally more challenging.

These derivatizations would allow researchers to systematically study the structure-property relationships of this class of molecules. By altering the balance between the polar head and the non-polar tail, new surfactants, stabilizers, or self-assembling molecules with specific functionalities could be developed for a wide range of applications in materials science and beyond.

Novel Research Applications and Future Directions Non Clinical

Development of Research Tools and Affinity Matrices

The specific binding interactions of molecules are fundamental to many biological processes. Harnessing these interactions is key to developing sophisticated tools for research, particularly in the separation and purification of biomolecules.

Affinity chromatography is a powerful purification technique that relies on the highly specific binding between a ligand, immobilized on a solid support (matrix), and its target molecule. youtube.comyoutube.com While there is no direct, widespread application of pentadecyl 3,4,5-trihydroxybenzoate (B8703473) in commercially available affinity matrices, its structural components suggest its potential as a specialized ligand.

The gallate moiety is known to interact with various proteins. This principle could be exploited by covalently attaching pentadecyl 3,4,5-trihydroxybenzoate to an inert, porous matrix material like agarose (B213101) or polyacrylamide. youtube.com The long pentadecyl chain could act as a spacer arm, reducing steric hindrance between the matrix and the target protein, a common feature in affinity chromatography systems. youtube.com Such a matrix could theoretically be used to purify proteins that have a natural affinity for polyphenolic structures. For instance, in the context of HIV research, where the purification of the envelope glycoprotein (B1211001) gp120 is crucial, affinity matrices are often employed. nih.gov While current methods typically use immobilized CD4 receptors or specific antibodies for gp120 purification, a gallate-based matrix could offer an alternative, albeit hypothetical, approach for capturing viral proteins or other biomolecules that exhibit affinity for such polyphenol structures. The development of such a tool would depend on the binding affinity and specificity between the immobilized gallate and the target protein.

Precursors in the Synthesis of Research Compounds

The synthesis of novel and complex molecules is a cornerstone of chemical and pharmaceutical research. Simple, well-defined starting materials are essential for building intricate molecular architectures.

This compound serves as an excellent example of a versatile building block in organic synthesis. Gallic acid and its derivatives are recognized as indispensable anchors for designing and developing new pharmacological and research agents. nih.gov The synthesis of alkyl gallates, including those with long chains, is typically achieved through straightforward methods like Fischer esterification, reacting gallic acid with the corresponding alcohol in the presence of a catalyst. google.comnih.gov

This accessibility makes this compound a valuable lipophilic precursor. The trihydroxy-phenyl group can be a site for further modification, while the long alkyl chain imparts significant hydrophobicity. Researchers can leverage this amphiphilic nature to construct more complex molecules. For example, gallic acid derivatives have been used to synthesize a variety of compounds, from potential antimalarial agents to N-alkyl gallamides studied for their anticancer properties. nih.govorientjchem.org The pentadecyl ester, specifically, can be used to create molecules designed to interact with lipid membranes or to be incorporated into larger supramolecular structures where lipophilicity is a key design element. Studies on gallic acid derivatives show that modifications of the core structure can lead to compounds with diverse biological activities, making the gallate scaffold a valuable starting point for chemical libraries. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis and Activity of Gallic Acid Derivatives

| Derivative | Synthesis Method | Research Application | Reference(s) |

| Alkyl Gallates (C1-C8) | Fischer Esterification | Evaluation of trypanocidal activity | nih.gov |

| N-Alkyl Gallamides | Multi-step synthesis from gallic acid | In silico analysis as apoptosis agents | nih.govsemanticscholar.org |

| Methyl & Hexyl Gallate | Esterification of gallic acid | In vitro antimalarial activity testing | orientjchem.org |

| Gallic Acid-grafted-Chitosan | Free radical initiation or carbodiimide (B86325) coupling | Development of antibacterial materials | nih.govnih.gov |

Applications in Advanced Material Development (e.g., Coatings, Electronics)

The longevity and stability of materials are critical for their performance. The inherent antioxidant properties of the gallate structure make this compound a candidate for enhancing material durability. Oxidative degradation, caused by factors like heat and UV radiation, is a primary cause of material failure in polymers used for coatings and electronic components.

The incorporation of natural antioxidants into polymers is an area of active research. nih.gov Gallic acid has been successfully used as a natural additive in bio-based high-density polyethylene (B3416737) (bio-HDPE) films. mdpi.com Its inclusion at low concentrations significantly delayed the onset of thermal oxidation and improved the material's stability against UV light. mdpi.com Similarly, long-chain alkyl gallates, including octyl, dodecyl, and hexadecyl gallate, have been shown to be effective long-term stabilizers for polypropylene, with performance increasing with the length of the alkyl chain. researchgate.net This suggests that this compound could function as a highly effective antioxidant additive in polymer-based coatings, preventing discoloration, loss of mechanical integrity, and other forms of degradation. In the field of electronics, where polymers are used as insulators, encapsulants, and circuit boards, preventing such degradation is crucial for ensuring reliability and extending the lifespan of devices.

Exploration as Anti-Photobleaching Agents in Microscopy

Fluorescence microscopy is an indispensable tool in cell biology, but its utility can be limited by photobleaching—the light-induced, irreversible destruction of a fluorophore. Anti-fading agents are routinely added to mounting media to combat this issue.

The mechanism of photobleaching often involves reactive oxygen species, and therefore, antioxidants can serve as effective anti-fading agents. nih.govaatbio.com N-propyl gallate (NPG), a short-chain alkyl gallate, is a well-established and widely used anti-photobleaching agent. nih.govaatbio.com It has been shown to reduce the fading rate of common fluorophores like fluorescein (B123965) and rhodamine by a factor of 10, enabling longer exposure times and the collection of more robust data. nih.govnih.gov

Given that the antioxidant activity resides in the gallate headgroup, this compound is a strong candidate for similar applications. The long pentadecyl chain would render the molecule highly lipophilic, which could be advantageous for specific microscopy applications. For instance, it might preferentially partition into cellular membranes or lipid droplets, providing localized protection against photobleaching for fluorescent probes targeted to these structures.

Table 2: Common Anti-Fading Agents in Fluorescence Microscopy

| Agent | Abbreviation | Mechanism of Action | Note | Reference(s) |

| n-Propyl gallate | NPG | Reactive oxygen species scavenger | Effective for fluorescein and rhodamine; has anti-apoptotic properties | nih.govaatbio.com |

| p-Phenylenediamine | PPD | Free radical scavenger | Highly effective but can be toxic and may react with certain dyes | aatbio.comresearchgate.net |

| 1,4-Diazabicyclo-octane | DABCO | Reactive oxygen species scavenger | Less toxic than PPD but also generally less effective | aatbio.comresearchgate.net |

Bioremediation and Lignin (B12514952) Removal Research (e.g., Sugarcane Bagasse Pretreatment)

Lignocellulosic biomass, such as sugarcane bagasse, is a vast and renewable resource, but its utilization is hampered by the recalcitrant nature of lignin. mdpi.comnih.gov Bioremediation and biorefinery processes aim to break down lignin into valuable smaller molecules, a process known as valorization.

Research has demonstrated that lignin components can be biologically converted into gallates through the action of microorganisms. nih.gov Specific enzymatic pathways involving hydroxylation and oxidation can funnel lignin-derived aromatic compounds towards the production of gallic acid. nih.gov Fungi, in particular, produce lignin-degrading enzymes like peroxidases and laccases that are key to this process. researchgate.netresearchgate.netscispace.com

This compound and other long-chain alkyl gallates are structurally related to the breakdown products of lignin. Studying the formation, degradation, and properties of these compounds is therefore highly relevant to understanding and optimizing lignin depolymerization. For example, the efficiency of converting pretreated sugarcane bagasse into valuable chemicals depends on the precise enzymatic and chemical steps involved in breaking down the complex lignin polymer. nih.gov By studying model compounds like pentadecyl gallate, researchers can gain insights into the mechanisms of lignin degradation, which can aid in the development of more efficient enzymes and processes for bioremediation and the production of bio-based chemicals from agricultural waste.

Future Research Trajectories and Interdisciplinary Opportunities

The unique structural attributes of this compound, specifically its long lipophilic alkyl chain coupled with a hydrophilic polyphenol head, position it as a compound of significant interest for a variety of novel, non-clinical research applications. Future investigations are anticipated to transcend traditional boundaries, fostering interdisciplinary collaborations across materials science, biotechnology, and environmental science.

Exploration in the realm of materials science presents a particularly promising avenue. Drawing parallels from research on other long-chain gallic acid esters, this compound could be investigated as a highly effective, pro-ecological antioxidant for polymers. academie-sciences.fr Its long alkyl chain may enhance its miscibility and persistence within polymer matrices, offering superior protection against thermo-oxidative and UV degradation. academie-sciences.fr Research could focus on its incorporation into food packaging materials, where its antioxidant properties could extend product shelf life. academie-sciences.fr Furthermore, its potential use in modifying the surface of nanoparticles, such as titanium dioxide, could lead to the development of advanced nanocomposites with improved properties like enhanced water vapor impermeability and corrosion resistance. bohrium.com The long pentadecyl chain is expected to influence the dielectric properties of such nanocomposites, an area ripe for detailed investigation. bohrium.com

In the field of biotechnology , the structural similarity of this compound to other alkyl gallates suggests its potential as a potent antibiofilm agent. mdpi.com The length of the alkyl chain in gallic acid esters has been shown to correlate with their effectiveness in preventing biofilm formation and eradicating mature biofilms. mdpi.com Future studies could explore the efficacy of this compound against a range of microbial biofilms, with potential applications in preventing biofouling of industrial equipment and medical devices. The mechanism is thought to involve the suppression of extracellular polymeric matrix synthesis and inhibition of quorum-sensing signaling. mdpi.com